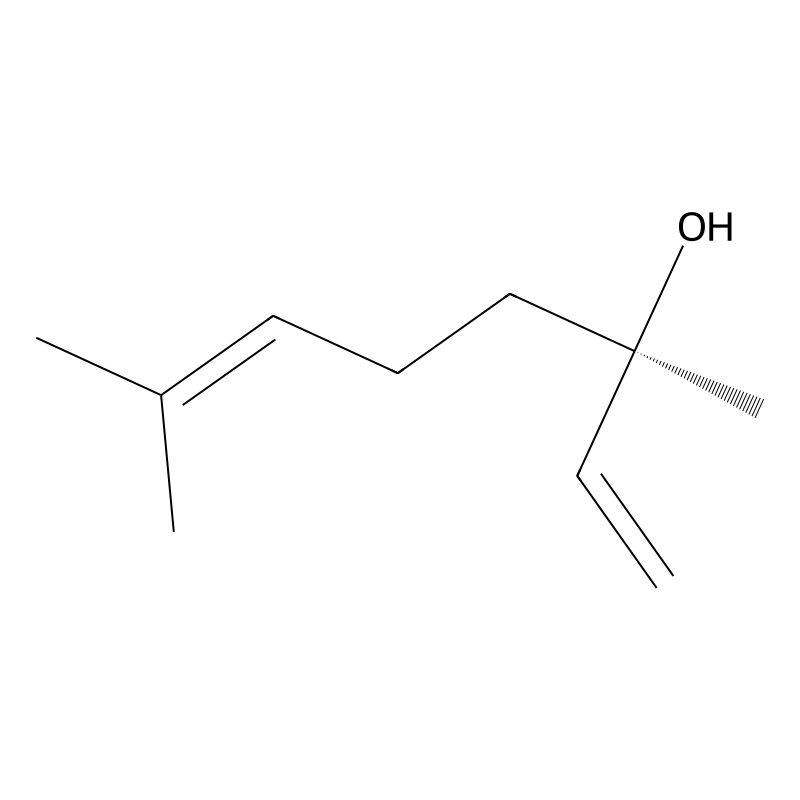

(-)-Linalool

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- “(-)-Linalool” has been studied for its potential anti-inflammatory and analgesic properties. It’s thought to work by inhibiting the production of inflammatory cytokines, which are proteins that promote inflammation. This makes it potentially useful in the treatment of conditions characterized by inflammation, such as arthritis .

- In addition, “(-)-Linalool” has been found to have sedative effects, which could make it useful in the treatment of anxiety and sleep disorders .

- Due to its pleasant floral scent, “(-)-Linalool” is often used as a fragrance ingredient in cosmetics and personal care products. It’s also thought to have skin-soothing properties .

- “(-)-Linalool” is used as a flavoring agent in the food and beverage industry. It’s found in many types of fruits and is often used to impart a fruity flavor to food and drink products .

- “(-)-Linalool” has been studied for its potential use as a natural pesticide. It’s thought to have insecticidal properties and may be effective against certain types of pests .

- “(-)-Linalool” is used in the chemical industry as a precursor in the synthesis of other compounds. For example, it can be used in the production of Vitamin E .

- Research has suggested that “(-)-Linalool” may have potential applications in environmental science. For example, it has been studied for its ability to remove certain pollutants from water .

Pharmaceuticals and Therapeutics

Cosmetics and Personal Care Products

Food and Beverage Industry

Agriculture

Chemical Industry

Environmental Science

- “(-)-Linalool” has been found to have sedative and anti-anxiety effects. It interacts with the neurotransmitter system in the brain, which could potentially be used in the treatment of neurological disorders .

- “(-)-Linalool” has been studied for its potential use in bio-remediation. It has been found to have the ability to degrade certain environmental pollutants .

- Due to its sedative and anti-anxiety effects, “(-)-Linalool” could potentially be used in veterinary medicine for the treatment of anxiety and stress in animals .

- “(-)-Linalool” is used as a flavoring agent in the food industry. It is found in many types of fruits and is often used to impart a fruity flavor to food and drink products .

- “(-)-Linalool” has been studied for its potential use as a natural pesticide. It’s thought to have insecticidal properties and may be effective against certain types of pests .

- “(-)-Linalool” is used in the chemical industry as a precursor in the synthesis of other compounds. For example, it can be used in the production of Vitamin E .

Neuroscience and Mental Health

Environmental Science

Veterinary Medicine

Food Science

Agriculture

Chemical Industry

(-)-Linalool, also known as R-(−)-linalool, is a naturally occurring acyclic monoterpenoid alcohol characterized by its floral aroma. It is predominantly found in the essential oils of various plants, including lavender (Lavandula officinalis), bay laurel (Laurus nobilis), and sweet basil (Ocimum basilicum). The compound has two enantiomers: (S)-(+)-linalool and (R)-(−)-linalool, with distinct olfactory properties; the former has a sweet, floral scent, while the latter offers a more woody fragrance reminiscent of lavender .

The molecular formula of (-)-linalool is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol. It appears as a colorless liquid with a boiling point of 198-199 °C and a density ranging from 0.865 to 0.870 g/cm³ at 15 °C . Linalool is classified as an allylic alcohol and is insoluble in water but soluble in organic solvents .

The mechanism of action of (-)-linalool depends on the context. Here are two potential areas of interest:

- Insecticidal properties: (-)-Linalool exhibits insecticidal activity against various insects. The exact mechanism is still under investigation, but it's believed to disrupt insect nerve function.

- Pharmacological effects: Studies suggest (-)-linalool may possess anxiolytic (anti-anxiety) and sedative properties. The mechanism behind these effects is not fully understood but might involve interaction with neurotransmitter systems in the brain.

- Esterification: Linalool can react with carboxylic acids to form linalyl esters, such as linalyl acetate.

- Hydrogenation: It can be hydrogenated to produce dihydro- and tetrahydrolinalool, which are more stable fragrances.

- Oxidation: Exposure to oxygen can lead to the formation of oxidized by-products that may trigger allergic reactions in sensitive individuals .

The reactivity of linalool is also influenced by environmental conditions, such as sunlight exposure, leading to degradation products when it interacts with photo-oxidants .

(-)-Linalool exhibits several biological activities:

- Antimicrobial Properties: It has demonstrated effectiveness against various bacteria and fungi, making it a candidate for natural preservatives in food and cosmetics .

- Anti-inflammatory Effects: Research indicates that linalool can reduce inflammation in animal models, suggesting potential therapeutic applications .

- Anxiolytic Effects: Studies have shown that inhalation of linalool may induce calming effects and reduce anxiety levels in humans .

These properties make (-)-linalool a valuable compound in both pharmaceutical and cosmetic industries.

There are several methods for synthesizing (-)-linalool:

- Natural Extraction: Linalool can be isolated from essential oils using techniques like steam distillation or chromatography.

- Chemical Synthesis:

- The total synthesis often begins with 2-methyl-2-hepten-6-one, which can be derived from acetylene and acetone through multiple steps involving hydrogenation and thermolysis .

- Another method involves the hydrogenation of α-pinene to form cis-pinane, which is oxidized and subsequently pyrolyzed to yield linalool .

- A base-catalyzed ethynylation approach also exists, where dehydrolinalool is produced followed by selective hydrogenation .

These synthetic routes allow for the production of linalool in varying purities suitable for different applications.

(-)-Linalool has diverse applications across several industries:

- Fragrance Industry: It is widely used in perfumes, soaps, and household cleaning products due to its pleasant aroma.

- Food Industry: As a flavoring agent, linalool enhances the taste of various food products.

- Pharmaceuticals: Its antimicrobial and anti-inflammatory properties position it as a potential ingredient in topical medications and dietary supplements .

- Insect Repellent: Linalool is effective against certain pests, making it useful in natural insect repellent formulations .

Research on the interactions of (-)-linalool with biological systems reveals significant insights:

- In studies involving macrophages, linalool has been shown to modulate immune responses, indicating its potential role as an immunomodulatory agent .

- Interaction studies have also highlighted linalool's ability to affect neurotransmitter systems related to anxiety and stress responses in animal models .

These findings underscore the compound's multifaceted biological activity.

Several compounds share structural similarities with (-)-linalool, each exhibiting unique characteristics:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Geraniol | Monoterpenoid Alcohol | Floral aroma; used in perfumes |

| Nerol | Monoterpenoid Alcohol | Similar to geraniol; slightly different scent |

| Myrcene | Monoterpene | Spicy-citrus aroma; used in cannabis |

| Citronellol | Monoterpenoid Alcohol | Lemon-like scent; used as an insect repellent |

| Terpineol | Monoterpenoid Alcohol | Floral scent; used in fragrances |

Each of these compounds possesses distinct olfactory properties and biological activities, setting them apart from (-)-linalool while highlighting its unique floral scent profile.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (67.66%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (44.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (40.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Api AM, Belsito D, Bhatia S, Bruze M, Calow P, Dagli ML, Dekant W, Fryer AD, Kromidas L, La Cava S, Lalko JF, Lapczynski A, Liebler DC, Miyachi Y, Politano VT, Ritacco G, Salvito D, Schultz TW, Shen J, Sipes IG, Wall B, Wilcox DK. RIFM fragrance ingredient safety assessment, l-linalool, CAS Registry Number 126-91-0. Food Chem Toxicol. 2016 Nov;97S:S11-S24. doi: 10.1016/j.fct.2015.12.014. Epub 2015 Dec 17. Review. PubMed PMID: 26702985.

3: Lapczynski A, Bhatia SP, Letizia CS, Api AM. Fragrance material review on l-linalool. Food Chem Toxicol. 2008 Nov;46 Suppl 11:S195-6. doi: 10.1016/j.fct.2008.06.057. Epub 2008 Jul 2. Review. PubMed PMID: 18640207.

4: Xiao ZB, Zhu JC, Feng T, Tian HX, Yu HY, Niu YW, Zhang XM. Comparison of volatile components in Chinese traditional pickled peppers using HS-SPME-GC-MS, GC-O and multivariate analysis. Nat Prod Res. 2010 Dec;24(20):1939-53. doi: 10.1080/14786419.2010.506875. PubMed PMID: 21108121.

5: Miyazawa M, Hashidume S, Takahashi T, Kikuchi T. Aroma evaluation of gamazumi (Viburnum dilatatum) by aroma extract dilution analysis and odour activity value. Phytochem Anal. 2012 May-Jun;23(3):208-13. doi: 10.1002/pca.1344. Epub 2011 Aug 21. PubMed PMID: 21858881.

6: Lu ZM, Tao WY, Xu HY, Lim J, Zhang XM, Wang LP, Chen JH, Xu ZH. Analysis of volatile compounds of Antrodia camphorata in submerged culture using headspace solid-phase microextraction. Food Chem. 2011 Jul 15;127(2):662-8. doi: 10.1016/j.foodchem.2010.12.111. Epub 2011 Jan 8. PubMed PMID: 23140716.

7: Ordaz G, D'Armas H, Yáñez D, Moreno S. [Chemical composition of essential oils from leaves of Helicteres guazumifolia (Sterculiaceae), Piper tuberculatum (Piperaceae), Scoparia dulcis (Arecaceae) and Solanum subinerme (Solanaceae) from Sucre, Venezuela]. Rev Biol Trop. 2011 Jun;59(2):585-95. Spanish. PubMed PMID: 21721229.

8: Xia Y, Zhang B, Li W, Xu G. Changes in volatile compound composition of Antrodia camphorata during solid state fermentation. J Sci Food Agric. 2011 Oct;91(13):2463-70. doi: 10.1002/jsfa.4488. Epub 2011 Aug 5. PubMed PMID: 21823126.

9: Talei GR, Meshkatalsadat MH. Antibacterial activity and chemical constitutions of essential oils of Thymus persicus and Thymus eriocalyx from west of Iran. Pak J Biol Sci. 2007 Nov 1;10(21):3923-6. PubMed PMID: 19090255.

10: Liu JH, Gao YQ, Huo X. [Studies on the chemical constituents of the volatile oil from Radix Cudramiae]. Zhongguo Zhong Yao Za Zhi. 2003 Nov;28(11):1047-9. Chinese. PubMed PMID: 15615414.

11: Warsito W, Palungan MH, Utomo EP. Profiling study of the major and minor components of kaffir lime oil (Citrus hystrix DC.) in the fractional distillation process. Pan Afr Med J. 2017 Aug 21;27:282. doi: 10.11604/pamj.2017.27.282.9679. eCollection 2017. PubMed PMID: 29187951; PubMed Central PMCID: PMC5660901.